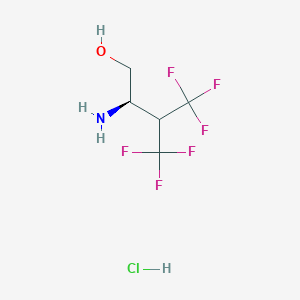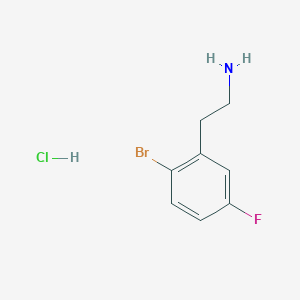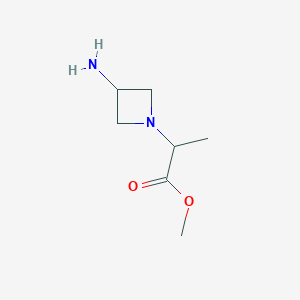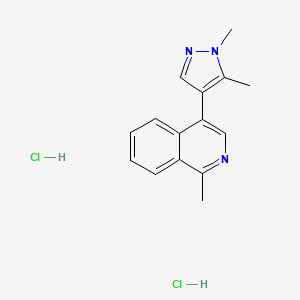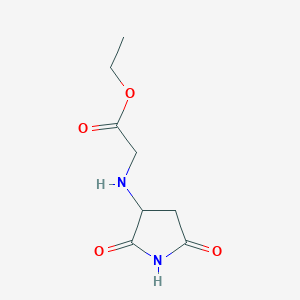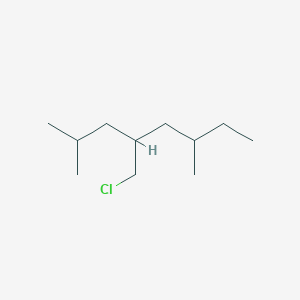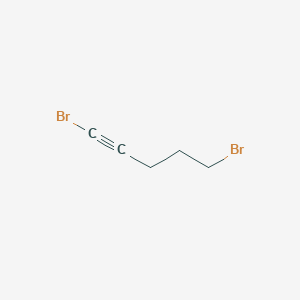
1,5-Dibromopent-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dibromopent-1-yne is an organic compound with the molecular formula C5H8Br2. It is a derivative of pentane, where two bromine atoms are attached to the first and fifth carbon atoms, and a triple bond exists between the first and second carbon atoms. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dibromopent-1-yne can be synthesized through several methods. One common approach involves the bromination of 1-pentyne. The reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via an addition mechanism, where bromine adds across the triple bond to form the dibromo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the reactivity of bromine and the potential hazards associated with handling halogenated compounds.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dibromopent-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Addition Reactions: The triple bond can react with halogens (e.g., Br2, Cl2) or hydrogen halides (e.g., HBr, HCl) to form addition products.
Reduction Reactions: The compound can be reduced to form 1,5-dibromopentane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Bromine (Br2): Used for bromination reactions.
Hydrogen Halides (HBr, HCl): Used for addition reactions.
Reducing Agents (LiAlH4): Used for reduction reactions.
Major Products Formed
1,5-Dibromopentane: Formed through reduction.
Tetrabromopentane: Formed through addition of bromine.
Applications De Recherche Scientifique
1,5-Dibromopent-1-yne has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the preparation of polymers and advanced materials.
Medicinal Chemistry: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industrial Chemistry: Employed in the production of specialty chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,5-dibromopent-1-yne in chemical reactions involves the reactivity of the bromine atoms and the triple bond. The bromine atoms can participate in nucleophilic substitution reactions, while the triple bond can undergo addition reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dibromopentane: Similar structure but lacks the triple bond.
1,4-Dibromobut-2-yne: Similar structure with a different carbon chain length.
1,6-Dibromohex-1-yne: Similar structure with a longer carbon chain.
Uniqueness
1,5-Dibromopent-1-yne is unique due to the presence of both bromine atoms and a triple bond, which imparts distinct reactivity and makes it a versatile compound in various chemical transformations.
Propriétés
Formule moléculaire |
C5H6Br2 |
|---|---|
Poids moléculaire |
225.91 g/mol |
Nom IUPAC |
1,5-dibromopent-1-yne |
InChI |
InChI=1S/C5H6Br2/c6-4-2-1-3-5-7/h1-2,4H2 |
Clé InChI |
CXDCDGUOGSARMT-UHFFFAOYSA-N |
SMILES canonique |
C(CC#CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



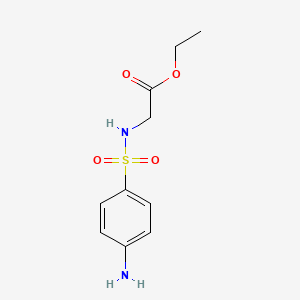
![9-bromo-7-methyl-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-6,8-dione](/img/structure/B13510162.png)
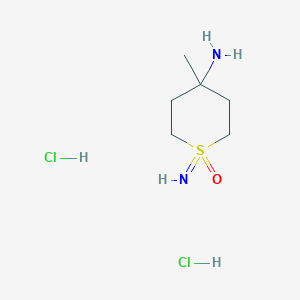
![Methyl 3-[(3,5-dichlorophenyl)amino]propanoate](/img/structure/B13510171.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3,3-dicyclobutylpropanoic acid](/img/structure/B13510178.png)
